Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-7-azabicyclo[4.2.0]octane-7-carboxylate
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Overview
Description
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azabicyclo[420]octane-7-carboxylate is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a dioxaborolane ring, and an azabicyclo[420]octane framework
Preparation Methods
The synthesis of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azabicyclo[4.2.0]octane-7-carboxylate typically involves multiple steps. One common synthetic route starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. The process involves the following steps :
Formation of the Dioxaborolane Ring: The starting material is reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions to form the dioxaborolane ring.
Cyclization: The intermediate product undergoes cyclization to form the azabicyclo[4.2.0]octane framework.
Final Functionalization:
Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis and cost-efficiency.
Chemical Reactions Analysis
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azabicyclo[4.2.0]octane-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dioxaborolane ring can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it acts as a boronic ester.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles involved.
Scientific Research Applications
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azabicyclo[4.2.0]octane-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the development of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials, due to its unique structural properties
Mechanism of Action
The mechanism of action of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azabicyclo[4.2.0]octane-7-carboxylate involves its interaction with specific molecular targets. The dioxaborolane ring can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. This interaction can affect various biological pathways, making the compound useful in the development of enzyme inhibitors and receptor modulators .
Comparison with Similar Compounds
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azabicyclo[4.2.0]octane-7-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: This compound has a similar dioxaborolane ring but a different core structure, leading to different reactivity and applications.
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound has a benzoate core instead of the azabicyclo[4.2.0]octane framework, resulting in different chemical properties and uses.
The uniqueness of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azabicyclo[42
Properties
Molecular Formula |
C18H32BNO4 |
---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azabicyclo[4.2.0]octane-7-carboxylate |
InChI |
InChI=1S/C18H32BNO4/c1-16(2,3)22-15(21)20-11-12-8-9-13(10-14(12)20)19-23-17(4,5)18(6,7)24-19/h12-14H,8-11H2,1-7H3 |
InChI Key |
AWFNRDYQVKIAHS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCC3CN(C3C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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